molecular formula C22H16BrNO4 B13140563 4-Anilino-2-(2-bromoethoxy)-1-hydroxyanthracene-9,10-dione CAS No. 61556-36-3

4-Anilino-2-(2-bromoethoxy)-1-hydroxyanthracene-9,10-dione

Cat. No.: B13140563
CAS No.: 61556-36-3
M. Wt: 438.3 g/mol
InChI Key: YBBMALCFAZKRJC-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)-1-hydroxy-4-(phenylamino)anthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. This compound is characterized by its complex structure, which includes a bromoethoxy group, a hydroxy group, and a phenylamino group attached to an anthracene-9,10-dione core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethoxy)-1-hydroxy-4-(phenylamino)anthracene-9,10-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.

    Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, often using hydrogen peroxide or a similar oxidizing agent.

    Amination: The phenylamino group is added through an amination reaction, typically using aniline in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethoxy)-1-hydroxy-4-(phenylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The anthraquinone core can be reduced to anthracene using reducing agents such as sodium borohydride.

    Substitution: The bromoethoxy group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of a carbonyl group.

    Reduction: Conversion to anthracene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromoethoxy)-1-hydroxy-4-(phenylamino)anthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethoxy)-1-hydroxy-4-(phenylamino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes or receptors. The phenylamino group can form hydrogen bonds with active sites, while the bromoethoxy group can participate in halogen bonding. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,8-bis(2-bromoethoxy)anthracene-9,10-dione
  • 2-(tert-pentyl)anthracene-9,10-dione
  • (4-(2-bromoethoxy)-phenyl)(phenyl)methanone

Uniqueness

2-(2-Bromoethoxy)-1-hydroxy-4-(phenylamino)anthracene-9,10-dione is unique due to the presence of both a hydroxy group and a phenylamino group on the anthracene-9,10-dione core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

61556-36-3

Molecular Formula

C22H16BrNO4

Molecular Weight

438.3 g/mol

IUPAC Name

4-anilino-2-(2-bromoethoxy)-1-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C22H16BrNO4/c23-10-11-28-17-12-16(24-13-6-2-1-3-7-13)18-19(22(17)27)21(26)15-9-5-4-8-14(15)20(18)25/h1-9,12,24,27H,10-11H2

InChI Key

YBBMALCFAZKRJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)O)OCCBr

Origin of Product

United States

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